molecular formula C41H47NO14 B563455 2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-|A-D-mannose CAS No. 865488-84-2

2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-|A-D-mannose

Cat. No. B563455
CAS RN: 865488-84-2
M. Wt: 777.82
InChI Key: OCFLKKJTMHTQPP-IUZHJWHZSA-N
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Description

2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-|A-D-mannose, also known as this compound, is a useful research compound. Its molecular formula is C41H47NO14 and its molecular weight is 777.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Carbohydrate Processing Inhibitors

Carbohydrate processing enzymes play crucial roles in various biological processes, and inhibitors of these enzymes are of significant interest for therapeutic and industrial applications. A study by Cipolla et al. (1997) discusses the synthesis of different C-glycoside mimetics, including those related to glycosylphosphates and glycolipids, which could serve as potential inhibitors of carbohydrate processing enzymes. This research highlights the chemical synthesis strategies that could potentially be applied to the synthesis and functional exploration of compounds like "2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-β-D-mannose" for exploring their role as enzyme inhibitors (Cipolla, La Ferla, & Nicotra, 1997).

Anticancer and Apoptosis-Inducing Agents

Glycosides, particularly those derived from natural sources, have been identified as potential anticancer and apoptosis-inducing agents. The review by Lacaille-Dubois et al. (2011) elaborates on acacic acid-type saponins from Leguminosae-Mimosoideae, emphasizing their cytotoxic and apoptosis-inducing properties. Although the compound differs structurally, the underlying principle of utilizing complex glycosides for anticancer research remains relevant, suggesting a potential area of application for synthetic glycosides in cancer therapy (Lacaille-Dubois, Pegnyemb, Noté, & Mitaine-Offer, 2011).

Biotechnological Applications of Mannosidases

The degradation of mannan-based polysaccharides into mannose through mannan hydrolyzing enzymes is critical for bioethanol production and the synthesis of alkyl glycosides. Chauhan and Gupta (2017) review the sources, production conditions, and biotechnological applications of microbial mannosidases, providing insights into how synthetic glycosides could be used in biotechnological applications, including the production of biofuels and biomaterials (Chauhan & Gupta, 2017).

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-6-[[(2R,4aR,6S,7S,8S,8aR)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]-5-acetamido-3,4-diacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47NO14/c1-24(43)42-33-36(52-27(4)46)34(51-26(3)45)31(22-47-25(2)44)53-40(33)56-38-37(48-20-28-14-8-5-9-15-28)35-32(23-50-39(55-35)30-18-12-7-13-19-30)54-41(38)49-21-29-16-10-6-11-17-29/h5-19,31-41H,20-23H2,1-4H3,(H,42,43)/t31-,32-,33-,34-,35-,36-,37+,38+,39-,40+,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFLKKJTMHTQPP-IUZHJWHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OCC5=CC=CC=C5)OCC6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H]3[C@@H](CO[C@H](O3)C4=CC=CC=C4)O[C@@H]2OCC5=CC=CC=C5)OCC6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746913
Record name Benzyl 2-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865488-84-2
Record name Benzyl 2-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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